(S)-3-Methylpyrrolidin-2-one
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This includes bond lengths, bond angles, and the spatial arrangement of atoms .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes the reactants, products, conditions, and catalysts of the reaction .Physical And Chemical Properties Analysis
Physical properties include melting point, boiling point, density, solubility, and specific heat capacity. Chemical properties include reactivity, flammability, and oxidation states .Scientific Research Applications
Quantum Chemical Calculations
(S)-3-Methylpyrrolidin-2-one has been used in quantum chemical calculations to understand the rotatory strengths of compounds containing a peptide group. The nonplanarity of the pyrrolidone ring in these compounds contributes significantly to their circular dichroism (CD) properties, which are essential in studying molecular structures and interactions (Volosov, Zubkov, & Birshtein, 1975).
Organic Synthesis
N-methylpyrrolidin-2-one hydrotribromide, a derivative of (S)-3-Methylpyrrolidin-2-one, is a valuable reagent in organic synthesis. It is used in bromination, oxidation, and epoxide ring-opening reactions of various organic compounds. Its environmentally friendly character enhances its applicability in modern organic synthesis (Jain & Sain, 2010).
Medicinal Chemistry
In medicinal chemistry, derivatives of (S)-3-Methylpyrrolidin-2-one, like ABT-888, have been developed as potent inhibitors for poly(ADP-ribose) polymerase (PARP), an enzyme critical in cancer treatment. This compound has shown efficacy in various cancer models and is undergoing clinical trials (Penning et al., 2009).
Phase Equilibria Studies
(S)-3-Methylpyrrolidin-2-one has been studied in the context of phase equilibria, particularly in the formation of solid-liquid complexes. These studies are crucial in understanding the physicochemical properties of various molecular mixtures (Bugajewski & Bylicki, 1989; 1991).
Catalysis
It has also been used in catalytic processes, such as in the hydrogenation of tertiary amides, demonstrating the efficiency of bimetallic Pt/Re-based catalysts at low temperatures and pressures. This application is significant in industrial chemistry, particularly in the transformation of complex organic compounds (Burch et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-methylpyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCWQPKHSMJWPL-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Methylpyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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